molecular formula C6H4INO2 B099205 4-Iodonicotinic acid CAS No. 15366-63-9

4-Iodonicotinic acid

Cat. No.: B099205
CAS No.: 15366-63-9
M. Wt: 249.01 g/mol
InChI Key: XAPIMMBHYWWKAE-UHFFFAOYSA-N
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Description

4-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of nicotinic acid, where an iodine atom is substituted at the 4-position of the pyridine ring.

Safety and Hazards

The safety data sheet for 4-Iodonicotinic acid is available online . It is advised that this compound is for R&D use only and not for medicinal, household, or other use .

Mechanism of Action

Target of Action

4-Iodonicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are expressed in various cells, including adipocytes and immune cells .

Mode of Action

Nicotinic acid, and by extension this compound, acts as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors stimulates neurons and ultimately blocks synaptic transmission . This interaction results in a variety of pharmacological effects, including the modulation of lipid levels in the body .

Biochemical Pathways

The biochemical pathways affected by nicotinic acid involve the metabolism of lipids. Nicotinic acid has the ability to increase HDL cholesterol levels while decreasing triglyceride, LDL cholesterol, and lipoprotein(a) levels, thereby improving the total plasma lipid profile .

In addition, nicotine, a related compound, is metabolized in the body through a hybrid pathway involving the pyridine and pyrrolidine pathways . This pathway involves the conversion of nicotine into fumaric acid, which then enters the TCA cycle .

Pharmacokinetics

Studies on related compounds like nicotinic acid suggest that they are well-absorbed and undergo extensive metabolism in the body . The metabolites of nicotinic acid include nicotinamide and nicotinuric acid .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These include the modulation of lipid levels, stimulation of neurons, and blocking of synaptic transmission .

Biochemical Analysis

Biochemical Properties

4-Iodonicotinic acid, like its parent compound nicotinic acid, may play a role in various biochemical reactions. Nicotinic acid is known to be a potent lipid-modifying agent, affecting levels of high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and lipoprotein a . It is plausible that this compound may interact with similar enzymes, proteins, and biomolecules, although specific interactions have not been reported in the literature.

Cellular Effects

Nicotinic acid, the parent compound, plays a vital role in maintaining efficient cellular function . It is involved in redox reactions, acting as an electron donor or acceptor, and is crucial for the functioning of NAD-dependent pathways . It is possible that this compound may have similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that iodolactonization, a reaction involving the addition of an oxygen and iodine across a carbon-carbon double bond, is a common mechanism in organic chemistry . This could potentially be a mechanism through which this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that nicotinic acid and its derivatives can have broad-spectrum effects when used in pharmacological doses .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. It is known that the effects of many compounds can vary with different dosages in animal models .

Metabolic Pathways

This compound may be involved in similar metabolic pathways as nicotinic acid. Nicotinic acid is a precursor for the synthesis of the coenzymes NAD and NADP, which participate in a number of metabolic reactions that maintain the redox state of cells .

Transport and Distribution

It is known that nicotinic acid is transported into human liver cells via an energy-dependent mechanism . It is possible that this compound may be transported and distributed in a similar manner.

Subcellular Localization

The localization of messenger RNAs (mRNAs) is a prevalent mechanism that gives precise and efficient control over the translation process . It is possible that this compound may have similar effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodonicotinic acid can be synthesized through several methods. One common approach involves the iodination of nicotinic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often require heating to facilitate the substitution of the iodine atom at the 4-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the employment of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organometallic reagents, halides, and catalysts.

    Oxidation: o-Iodoxybenzoic acid, Dess-Martin periodinane.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, oxidized pyridine compounds, and reduced pyridine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPIMMBHYWWKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355936
Record name 4-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-63-9
Record name 4-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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